molecular formula C12H15NO B118839 2-(7-ethyl-1H-indol-3-yl)ethanol CAS No. 41340-36-7

2-(7-ethyl-1H-indol-3-yl)ethanol

Cat. No.: B118839
CAS No.: 41340-36-7
M. Wt: 189.25 g/mol
InChI Key: UVSDNCAZVSQJQA-UHFFFAOYSA-N
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Description

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

7-Ethyltryptophol, also known as 7-Ethyl-3-indoleethanol or 2-(7-ethyl-1H-indol-3-yl)ethanol, is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac Given its role in the synthesis of etodolac, it can be inferred that its targets may be similar to those of etodolac, which primarily inhibits the cyclooxygenase (cox) enzymes .

Mode of Action

Etodolac works by inhibiting the COX enzymes, particularly COX-2, which are responsible for the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by 7-Ethyltryptophol are likely related to its role in the synthesis of Etodolac. Etodolac acts on the arachidonic acid pathway, inhibiting the COX enzymes and thereby reducing the production of prostaglandins .

Pharmacokinetics

As a key intermediate in the synthesis of etodolac, its absorption, distribution, metabolism, and excretion (adme) properties may influence the bioavailability of the final drug product .

Result of Action

As a precursor to etodolac, its ultimate effect is likely the reduction of inflammation and pain through the inhibition of prostaglandin synthesis .

Action Environment

The action environment of 7-Ethyltryptophol can be influenced by various factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in dry conditions at 2-8°C . Additionally, its efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

It is known that it is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of Etodolac

Cellular Effects

As it is a key intermediate in the synthesis of Etodolac , it may influence cell function through its role in this process

Molecular Mechanism

It is known to be involved in the synthesis of Etodolac , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a key intermediate in the synthesis of Etodolac , suggesting that it may interact with enzymes or cofactors involved in this process

Properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSDNCAZVSQJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057741
Record name 7-Ethyltryptophol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-36-7
Record name 7-Ethyl-1H-indole-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41340-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethyltryptophol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyltryptophol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-ethyl-1H-indol-3-yl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indole-3-ethanol, 7-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-ETHYLTRYPTOPHOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic pathways for 7-Ethyltryptophol, and what are the challenges associated with them?

A1: 7-Ethyltryptophol synthesis typically involves the Fischer indole synthesis using 2-ethylphenylhydrazine and either 2,3-dihydrofuran [, , ] or 4-hydroxybutyraldehyde [] as starting materials. Challenges include the formation of various impurities, which can impact subsequent Etodolac synthesis and necessitate purification steps [, ]. Researchers are exploring continuous flow and microwave-assisted approaches for improved yield and purity [, ].

Q2: How do impurities in 7-Ethyltryptophol affect Etodolac synthesis?

A2: Impurities present in 7-Ethyltryptophol can lead to the formation of co-products during Etodolac synthesis []. These co-products complicate the purification process of Etodolac, potentially affecting yield and purity.

Q3: What analytical techniques are used to characterize and quantify 7-Ethyltryptophol and its impurities?

A3: Several methods are employed for the analysis of 7-Ethyltryptophol. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis of Etodolac from 7-Ethyltryptophol and to assess the purity of 7-Ethyltryptophol itself [, , ]. Furthermore, LC-SPE (cryo)NMR techniques offer a powerful approach for identifying and characterizing impurities in 7-Ethyltryptophol [].

Q4: Can you describe the reaction of 7-Ethyltryptophol with methyl 3-oxopentanoate in the synthesis of Etodolac?

A4: 7-Ethyltryptophol reacts with methyl 3-oxopentanoate in an oxa-Pictet-Spengler reaction to yield the methyl ester of Etodolac [, ]. This reaction is typically acid-catalyzed and represents a crucial step in Etodolac production.

Q5: How does the purity of 7-Ethyltryptophol influence the synthesis of Etodolac?

A5: Higher purity of 7-Ethyltryptophol generally leads to a smoother and more efficient Etodolac synthesis with fewer side reactions and an easier purification process [].

Q6: What is the role of acid catalysts in the conversion of 7-Ethyltryptophol to the methyl ester of Etodolac?

A6: Acid catalysts, such as inorganic acids, facilitate the oxa-Pictet-Spengler reaction between 7-Ethyltryptophol and methyl 3-oxopentanoate [, ]. The type and concentration of the acid catalyst can influence the reaction rate and yield.

Q7: Are there alternative synthetic routes for Etodolac that do not involve 7-Ethyltryptophol?

A7: While 7-Ethyltryptophol is a widely used intermediate for Etodolac synthesis, the research papers provided do not explore alternative synthetic routes. Investigating different pathways could be a potential area for further research and development.

Q8: What are the potential advantages of continuous flow synthesis for the production of 7-Ethyltryptophol?

A8: Continuous flow synthesis offers several benefits over traditional batch processes, including enhanced reaction control, improved heat and mass transfer, and the potential for inline purification [, ]. These advantages can lead to higher yields, purity, and process efficiency for 7-Ethyltryptophol production.

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